3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propanamide
Description
3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propanamide is a pyridine derivative featuring a propanamide group attached to the pyridine ring at position 2, with chlorine and trifluoromethyl substituents at positions 3 and 5, respectively. This structure confers unique physicochemical properties, such as enhanced lipophilicity (due to the CF₃ group) and reactivity (via the Cl substituent), making it valuable in agrochemical and pharmaceutical synthesis .
Properties
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3N2O/c10-6-3-5(9(11,12)13)4-15-7(6)1-2-8(14)16/h3-4H,1-2H2,(H2,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBREFMDIYEXHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CCC(=O)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propanamide typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with propanamide under specific conditions. One common method includes the use of trifluoromethyl ketone and 2-hydroxy-3-chloropyridine under alkaline conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
Biological Applications
3.1 Antifungal Activity
One of the primary applications of this compound is in the development of antifungal agents. It serves as an intermediate in the synthesis of fluopyram, a fungicide widely used to control fungal pathogens in crops. Fluopyram acts by inhibiting succinate dehydrogenase, disrupting mitochondrial respiration in fungi, which leads to cell death .
Table 1: Comparison of Antifungal Agents Derived from 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propanamide
| Compound | Target Pathogen | Mechanism of Action | Efficacy |
|---|---|---|---|
| Fluopyram | Various fungi | Inhibits succinate dehydrogenase | Broad-spectrum |
| Other derivatives | Specific fungi | Varies by structure | Varies |
3.2 Pharmaceutical Research
In addition to its agricultural uses, this compound is being explored for potential therapeutic applications in human medicine. Its structural features may provide a scaffold for developing new drugs targeting various diseases, including cancers and infections caused by resistant bacterial strains .
Case Studies
Case Study 1: Synthesis and Efficacy of Fluopyram
Research conducted by Bayer revealed that fluopyram, synthesized using intermediates like this compound, demonstrated effective control over multiple fungal diseases in crops such as tomatoes and cucumbers. Field trials indicated a significant reduction in disease incidence compared to untreated controls, showcasing the compound's agricultural potential .
Case Study 2: Antimicrobial Activity Assessment
A study published in MDPI examined various derivatives of pyridine-based compounds, including those derived from this compound. The findings suggested that certain modifications to the structure enhanced antimicrobial activity against resistant strains of bacteria, indicating promising avenues for drug development .
Mechanism of Action
The mechanism of action of 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues: Pyridinamines vs. Propanamides
Notes:
- The pyridinamine (from ) serves as a precursor to fluazinam, a pyridine fungicide, highlighting the importance of the -NH₂ group in forming pesticidal active ingredients. The propanamide derivatives, with bulkier side chains, likely exhibit improved metabolic stability or binding affinity in target enzymes .
Pharmacologically Active Propanamides
Key Differences :
- Taranabant incorporates a bulky 2-[[5-(trifluoromethyl)pyridin-2-yl]oxy]propanamide group linked to a chiral benzylamine core, enabling cannabinoid receptor-1 (CB1) antagonism for obesity management. The trifluoromethylpyridine moiety enhances binding affinity, while the Cl substituent in the target compound may redirect selectivity toward other targets (e.g., fungal enzymes) .
Comparison :
- Ethanamine derivatives () undergo catalytic hydrogenation from nitriles (e.g., 2-[3-chloro-5-(CF₃)pyridin-2-yl]acetonitrile) and are critical for fluopyram synthesis. The propanamide variant may serve as a more complex intermediate, possibly for derivatization into urea or thiourea fungicides via amide group reactivity .
Biological Activity
3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propanamide, identified by its CAS number 338773-70-9, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C9H7ClF3N2O |
| Molecular Weight | 287.07 g/mol |
| IUPAC Name | 3-Chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanamide |
| Structure | Structure |
Research indicates that the trifluoromethyl group in this compound enhances its biological activity. The presence of electron-withdrawing groups like trifluoromethyl has been associated with increased potency in various pharmacological contexts, particularly in inhibiting specific enzymes and pathways.
- Antimicrobial Activity : Studies have shown that derivatives containing the trifluoromethyl group exhibit selective activity against certain pathogens. For example, compounds with similar structures demonstrated significant inhibition against Chlamydia trachomatis, a common sexually transmitted infection .
- Anti-inflammatory Properties : Preliminary investigations suggest that this compound may exhibit anti-inflammatory effects, potentially making it a candidate for developing therapies targeting inflammatory diseases .
Study 1: Antichlamydial Activity
In a recent study, several analogues of pyridine-based compounds were tested for their ability to inhibit C. trachomatis. The introduction of the trifluoromethyl group was crucial for enhancing the antichlamydial activity of these compounds. The study reported that compounds with this substituent showed higher efficacy compared to their non-fluorinated counterparts, highlighting the importance of this functional group in drug design .
Study 2: Docking Studies
Docking studies performed on various derivatives indicated that this compound binds effectively to target proteins involved in inflammatory pathways. The computational models suggested favorable interactions that could lead to reduced inflammation markers in vitro .
Research Findings
Recent literature has focused on the structure-activity relationship (SAR) of trifluoromethyl-containing compounds. Key findings include:
- Increased Potency : Compounds with the trifluoromethyl group exhibited up to six-fold increased potency in inhibiting serotonin uptake compared to non-fluorinated analogs .
- Selectivity : The selectivity towards specific pathogens indicates a potential for developing targeted therapies with fewer side effects .
Q & A
Q. What are the recommended synthetic routes for 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propanamide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving 3-Chloro-5-(trifluoromethyl)pyridin-2-amine derivatives. For example, controlled copolymerization methods (e.g., using DMDAAC as a monomer) enable precise tuning of reaction conditions to minimize byproducts . Flow chemistry techniques, such as the Omura-Sharma-Swern oxidation, are also applicable for scalable synthesis, with Design of Experiments (DoE) approaches optimizing parameters like temperature and reagent stoichiometry .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : X-ray crystallography is critical for resolving the pyridine ring conformation and substituent positioning, as demonstrated for structurally related 3-Chloro-5-(trifluoromethyl)pyridin-2-amine derivatives . Pair this with - and -NMR to confirm the propanamide moiety and trifluoromethyl group integration. High-resolution mass spectrometry (HRMS) validates molecular weight accuracy .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential toxicity. Avoid inhalation/contact; if exposed, rinse skin/eyes immediately and seek medical attention. Store in sealed containers at 2–8°C, segregated from oxidizing agents. Dispose via licensed hazardous waste services .
Advanced Research Questions
Q. How can reaction conditions be optimized to maximize yield and purity?
- Methodological Answer : Apply DoE principles to systematically vary parameters (e.g., catalyst loading, solvent polarity, temperature). For instance, a central composite design (CCD) can model interactions between variables, while response surface methodology identifies optimal conditions. Statistical tools like ANOVA validate significance, as shown in flow-chemistry optimizations . Use HPLC or GC-MS to monitor purity at each stage .
Q. How to resolve contradictions in spectroscopic or crystallographic data?
- Methodological Answer : Cross-reference multiple techniques:
- If NMR signals conflict with expected splitting patterns, confirm via - COSY or NOESY to detect spatial interactions.
- For ambiguous crystallography results (e.g., disordered trifluoromethyl groups), refine the model using software like SHELXL and validate with residual density maps .
- Compare experimental IR spectra with computational simulations (DFT) to verify functional group vibrations .
Q. What strategies are effective for studying this compound's interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use software (AutoDock, Schrödinger) to predict binding modes to enzymes/receptors (e.g., kinase inhibitors). Validate via SPR (surface plasmon resonance) for binding affinity (KD) .
- SAR Studies : Synthesize analogs (e.g., replacing Cl with Br or modifying the propanamide chain) to correlate structural changes with activity. Test in vitro against disease-relevant cell lines .
Q. How to assess environmental and metabolic stability of this compound?
- Methodological Answer :
- Hydrolysis Studies : Incubate at varying pH (1–13) and analyze degradation products via LC-MS.
- Microsomal Stability : Use liver microsomes (human/rat) to measure half-life () and identify metabolites .
- Ecotoxicity : Conduct OECD 301 tests (e.g., biodegradability in aqueous systems) to evaluate environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
